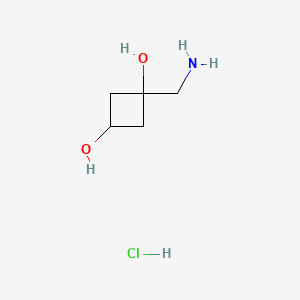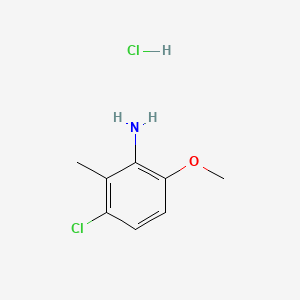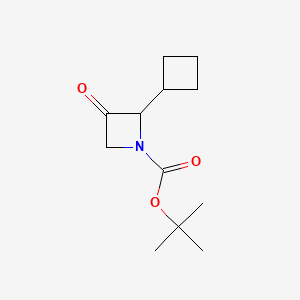
lithium(1+) 2-(tert-butoxy)-2-oxoethane-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) 2-(tert-butoxy)-2-oxoethane-1-sulfinate, also known as LiTBES, is a lithium salt that has been used in a variety of scientific research applications. It is a colorless, odorless, and water-soluble compound that is used to study the effects of lithium on biological systems. LiTBES was first synthesized in 2004 by a group of researchers in Switzerland. Since then, it has been used in a wide range of experiments, including studies of the biochemical and physiological effects of lithium on cells, tissues, and organisms.
Scientific Research Applications
Lithium(1+) 2-(tert-butoxy)-2-oxoethane-1-sulfinate has been used in a variety of scientific research applications. It has been used to study the effects of lithium on biological systems, including cells, tissues, and organisms. It has also been used in experiments to study the biochemical and physiological effects of lithium on the body. In addition, this compound has been used in experiments to study the effects of lithium on the central nervous system, as well as its effects on mood, behavior, and cognition.
Mechanism of Action
The mechanism of action of lithium(1+) 2-(tert-butoxy)-2-oxoethane-1-sulfinate is not fully understood. However, it is believed that the lithium salt binds to specific receptors in the body, which then triggers a cascade of biochemical reactions. This cascade of reactions leads to the physiological effects of lithium, such as mood stabilization and the prevention of seizures.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that the lithium salt binds to specific receptors in the body, which then triggers a cascade of biochemical reactions. This cascade of reactions leads to the physiological effects of lithium, such as mood stabilization and the prevention of seizures. In addition, this compound has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects.
Advantages and Limitations for Lab Experiments
The advantages of using lithium(1+) 2-(tert-butoxy)-2-oxoethane-1-sulfinate in lab experiments include its water solubility, low toxicity, and lack of odor. In addition, this compound is relatively inexpensive and can be easily synthesized in the lab. The main limitation of this compound is that its mechanism of action is not fully understood, which can make it difficult to accurately interpret the results of experiments.
Future Directions
Future research on lithium(1+) 2-(tert-butoxy)-2-oxoethane-1-sulfinate should focus on further elucidating its mechanism of action, as well as exploring its potential therapeutic applications. In addition, further research should be conducted to study the biochemical and physiological effects of this compound on cells, tissues, and organisms. Furthermore, research should be conducted to explore the potential of this compound as a drug delivery system. Finally, research should be conducted to explore the potential of this compound to be used in combination with other drugs to enhance their therapeutic effects.
Synthesis Methods
Lithium(1+) 2-(tert-butoxy)-2-oxoethane-1-sulfinate is synthesized through a reaction between lithium hydroxide and tert-butoxy-2-oxoethane-1-sulfinate. The reaction is carried out in a solution containing acetonitrile and water. The resulting product is a colorless, odorless, and water-soluble lithium salt.
Properties
IUPAC Name |
lithium;2-[(2-methylpropan-2-yl)oxy]-2-oxoethanesulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4S.Li/c1-6(2,3)10-5(7)4-11(8)9;/h4H2,1-3H3,(H,8,9);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQLUYHFLOAAFJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)OC(=O)CS(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11LiO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6-chloropyridin-2-yl)oxy]ethan-1-amine hydrochloride](/img/structure/B6608321.png)

![N-{3-aminobicyclo[1.1.1]pentan-1-yl}propane-2-sulfonamide hydrochloride](/img/structure/B6608337.png)
![4-chloro-2-methyl-5H,6H,7H-pyrimido[4,5-b][1,4]thiazin-6-one](/img/structure/B6608344.png)
![2-[1-(trifluoromethyl)cyclobutyl]pyridin-4-amine](/img/structure/B6608349.png)
![2-{10-[2-(dimethylamino)ethyl]-3,5-dioxa-10,12-diazatricyclo[7.3.0.0,2,6]dodeca-1,6,8,11-tetraen-11-yl}ethan-1-amine trihydrochloride](/img/structure/B6608352.png)
![tert-butyl 6-(hydroxymethyl)-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate, Mixture of diastereomers](/img/structure/B6608367.png)

![{10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl}methanol hydrochloride](/img/structure/B6608386.png)
![tert-butyl 7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate hydrochloride](/img/structure/B6608387.png)
![N-[1-(aminomethyl)cyclopropyl]propane-2-sulfonamide hydrochloride](/img/structure/B6608391.png)

